N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-14-2-7-18-19(12-14)29-21(23-18)24(13-15-8-10-22-11-9-15)20(26)16-3-5-17(6-4-16)25(27)28/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRLNBSGCSYGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 6-methylbenzo[d]thiazole-2-amine with 4-nitrobenzoyl chloride in the presence of pyridin-4-ylmethylamine under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of nitroso derivatives or carboxylic acids.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of various substituted benzothiazoles or pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism by which N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide exerts its effects involves interactions with specific molecular targets. The nitro group and the benzothiazole moiety play crucial roles in binding to these targets, leading to biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Nitro vs. Other Groups: The nitro group in the target compound likely increases its melting point compared to methoxy or cyano analogs (e.g., 185–187°C for 4-nitro-N-(4-phenylthiazol-2-yl)-benzamide vs. 160–162°C for the methoxy analog) .
Key Differences :
- The nitro group in the target compound may necessitate protective strategies during synthesis to avoid side reactions, unlike methyl or methoxy analogs.
Spectral and Physicochemical Properties
1H NMR and 13C NMR :
- The nitro group in the target compound would deshield adjacent protons, leading to distinct downfield shifts (e.g., aromatic protons near NO2 at δ 8.2–8.5 ppm). This contrasts with methoxy analogs, where protons resonate upfield (δ 6.8–7.2 ppm) .
- The pyridin-4-ylmethyl group’s protons would appear as a singlet (CH2) near δ 4.5–5.0 ppm, similar to ’s compound .
Melting Points and Solubility :
- Nitro-substituted benzamides (e.g., ’s compound 13) exhibit higher melting points (185–187°C) compared to chloro (178–180°C) or methoxy analogs due to stronger dipole interactions .
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide is a member of the benzothiazole derivative family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This compound's structure, featuring a benzothiazole ring, a nitro group, and a pyridinylmethyl group, contributes to its unique chemical properties and biological efficacy.
Chemical Structure and Synthesis
The compound can be synthesized through various chemical reactions involving substituted benzothiazoles and other organic reagents. The synthetic pathways often include:
- Formation of the Benzothiazole Ring : Utilizing 2-amino-6-methylbenzothiazole as a starting material.
- Nitration : Introducing the nitro group at the para position of the benzamide.
- Pyridine Attachment : Connecting the pyridinylmethyl group to enhance biological activity.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that benzothiazole derivatives, including this compound, possess significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Compounds with similar structures have been reported to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells .
- Apoptosis Induction : At specific concentrations (1, 2, and 4 μM), related compounds have demonstrated the ability to promote apoptosis and induce cell cycle arrest in cancer cells .
Anti-inflammatory Effects
Benzothiazole derivatives are also recognized for their anti-inflammatory properties. The presence of functional groups such as nitro may enhance their ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial effects. Similar derivatives have been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics in inhibiting Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated various benzothiazole compounds for their anticancer activity. It was found that modifications in substituents on the benzothiazole nucleus significantly influenced their activity against cancer cell lines .
- Mechanistic Insights : Western blot analyses have indicated that certain derivatives affect signaling pathways associated with apoptosis, providing insights into their mechanisms of action .
- Comparative Analysis : A comparison of related compounds highlighted variations in substituents that significantly influenced biological activities, emphasizing the importance of chemical modification in enhancing pharmacological properties.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide | Benzothiazole and nitro groups | Anticancer activity |
| N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide | Methoxy substitution; pyridine at position 3 | Anti-inflammatory properties |
| N-(5-bromo-benzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide | Bromine substitution; different pyridine position | Antimicrobial effects |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Acylation : React 6-methylbenzo[d]thiazol-2-amine with 4-nitrobenzoyl chloride in anhydrous pyridine to form the intermediate amide. Pyridine acts as both a solvent and catalyst, neutralizing HCl by-products .
N-Alkylation : Couple the intermediate with pyridin-4-ylmethylamine using a coupling agent (e.g., EDC/HOBt) under inert conditions. Steric hindrance from the pyridinyl group necessitates prolonged reaction times (12–24 hours) at 60–80°C .
- Critical Factors : Anhydrous solvents, temperature control, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are essential for yields >70% .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide?
- Methodological Answer :
- 1H NMR : Key signals include:
- δ 8.2–8.4 ppm (doublet, aromatic protons from nitrobenzamide).
- δ 7.3–7.6 ppm (multiplet, pyridinyl and benzothiazolyl protons).
- δ 2.6 ppm (singlet, methyl group on benzothiazole).
- 13C NMR : Confirm the presence of the nitro group (C-NO2 at ~148 ppm) and carbonyl (C=O at ~168 ppm). Discrepancies in splitting patterns may indicate incomplete alkylation or isomerization .
Advanced Research Questions
Q. What strategies resolve discrepancies in crystallographic data when determining the molecular structure using SHELX software?
- Methodological Answer :
- Refinement : Use SHELXL to iteratively refine atomic coordinates against high-resolution X-ray data. Adjust occupancy factors for disordered regions (e.g., pyridinyl or nitro group orientations) .
- Validation : Cross-validate with spectroscopic data (e.g., NMR or IR) to resolve ambiguities in bond lengths or angles. For twinned crystals, employ TWIN/BASF commands in SHELX .
- Example : A recent study resolved torsional strain in the benzamide moiety by comparing SHELX-refined structures with DFT-optimized geometries .
Q. How can researchers differentiate between specific target engagement and off-target effects in pharmacological screening?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled analogs (e.g., 18F or 11C isotopes) to quantify displacement by unlabeled compound in vitro. For example, PET ligand studies in monkey brains demonstrated >90% specific binding to mGluR1, validated via autoradiography .
- Genetic Knockouts : Compare activity in wild-type vs. CRISPR-edited cell lines lacking the target receptor. A >50% reduction in efficacy suggests target specificity .
Q. What approaches optimize synthetic yield in multi-step reactions, addressing steric hindrance from the pyridin-4-ylmethyl group?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours vs. 24 hours) and improve yields (by 15–20%) by enhancing molecular collisions under controlled heating (100°C) .
- Bulky Ligands : Use Pd(OAc)2 with tert-butylphosphine ligands to facilitate coupling reactions hindered by the pyridinyl group .
Q. How does the para-nitro group influence electronic properties and reactivity in subsequent modifications?
- Methodological Answer :
- Electron-Withdrawing Effects : The nitro group decreases electron density on the benzamide ring, directing electrophilic substitutions to the meta position. Cyclic voltammetry reveals a reduction peak at -0.8 V (vs. Ag/AgCl), indicating redox activity exploitable in prodrug design .
- Stability : Nitro groups enhance resistance to hydrolytic degradation at physiological pH (t1/2 > 48 hours in PBS) .
Q. What in vivo experimental designs evaluate blood-brain barrier (BBB) permeability while minimizing metabolite interference?
- Methodological Answer :
- PET Imaging : Administer 18F-labeled compound to primates and quantify brain uptake via dynamic PET scans. High cerebellar uptake (SUV > 3.5 at 60 minutes) correlates with BBB penetration .
- Metabolite Analysis : Use LC-MS/MS to detect intact compound in brain homogenates. Pretreatment with CYP450 inhibitors (e.g., ketoconazole) reduces hepatic metabolism, increasing brain bioavailability by 30% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
